molecular formula C9H10O4S B1455317 3-Methyl-4-(methylsulfonyl)benzoic acid CAS No. 1186663-65-9

3-Methyl-4-(methylsulfonyl)benzoic acid

Cat. No.: B1455317
CAS No.: 1186663-65-9
M. Wt: 214.24 g/mol
InChI Key: JVBNILACPMFONW-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-4-(methylsulfonyl)benzoic acid, a compound with the molecular formula C₉H₁₀O₄S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with a methyl group and a methylsulfonyl group attached to the benzene ring. This unique arrangement contributes to its chemical reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with methylsulfonyl groups can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways:

  • Na+/H+ Exchanger Inhibition : A study demonstrated that derivatives of benzoic acid can inhibit the Na+/H+ exchanger, which is beneficial during cardiac ischemia and reperfusion, preserving cellular integrity .
  • Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Binding Affinity : The methylsulfonyl group enhances binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways related to inflammation and pain response.
  • Structural Activity Relationship (SAR) : Variations in substituents on the benzoic acid ring significantly affect the compound's potency and selectivity against target enzymes .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Study 2Na+/H+ exchanger inhibitionShowed cardioprotective effects during ischemia-reperfusion injury.
Study 3Acetylcholinesterase inhibitionIdentified as a potent inhibitor with implications for Alzheimer's treatment.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-methyl-4-(methylsulfonyl)benzoic acid can be achieved through various methods, often involving the functionalization of benzoic acid derivatives. Notably, it serves as an intermediate in the production of other sulfonyl-substituted benzoic acids, which are important in herbicide formulations . The ability to modify the methylsulfonyl group allows for the development of compounds with enhanced biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for developing new antibacterial agents .
  • Anti-inflammatory Effects : Its derivatives have been investigated for anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
  • Herbicidal Activity : As an intermediate in herbicide synthesis, it shows promise in agricultural applications. Compounds derived from it have been noted for their effectiveness against various plant pathogens .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Development

In agricultural research, derivatives of this compound were tested for their effectiveness in weed control. The findings revealed that specific formulations exhibited higher efficacy compared to existing herbicides, suggesting that this compound could enhance crop yield by effectively managing weed populations .

Potential Therapeutic Uses

Given its biological activities, this compound may have several therapeutic applications:

  • Pharmaceutical Development : Its role as an antimicrobial agent could lead to the formulation of new drugs targeting resistant bacterial strains.
  • Anti-inflammatory Treatments : Further exploration into its anti-inflammatory properties may yield new treatments for conditions like arthritis or inflammatory bowel disease.

Properties

IUPAC Name

3-methyl-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBNILACPMFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280016
Record name 3-Methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-65-9
Record name 3-Methyl-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 3-methyl-4-methylsulfonyl-benzoate (5.8 g, 25.4 mmol) in dioxane (25 mL) was added NaOH (20 g, 125.0 mmol) (aq. 25%) and the reaction mixture was heated at 75° C. for 1 hour. The reaction mixture was cooled and was concentrated in vacuo to half the volume and adjusted to pH 2 with 6N HCl solution. The aqueous layer was extracted with ethyl acetate (3×100 mL). The organics were washed with brine solution (50 mL), dried over MgSO4 and concentrated in vacuo to give 3-methyl-4-methylsulfonyl-benzoic acid (5.3 g, 97%) as a white solid. ESI-MS m/z calc. 214.5. found 215.5 (M+1)+; Retention time: 0.67 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.48 (s, 1H), 8.13-7.81 (m, 3H), 3.33 (s, 3H), 2.70 (s, 3H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (3.55 mL, 48.7 mmol) was added dropwise to a solution of 4-fluoro-3-methyl-benzoic acid (2.50 g, 16.2 mmol) in methanol (102 mL) at 0° C. The mixture was stirred at 50° C. for 2 hours. The reaction mixture was evaporated to dryness and the crude ester was then dissolved in N,N-dimethylformamide (10 mL). Sodium thiomethoxide (2.50 g, 35.7 mmol) was added and the reaction mixture was heated at 80° C. for 15 hours. The reaction mixture was then partitioned between 1M hydrochloric acid and ethyl acetate. The layers were separated and the organic layer was washed with 1M hydrochloric acid. The ethyl acetate layer was then dried over sodium sulfate, filtered, and evaporated to dryness. The resultant acid and ester mixture was suspended in acetic acid (20 mL). Hydrogen peroxide (5.0 mL of 30% w/w) was added and the reaction mixture was heated at 80° C. for 2 hours. The reaction mixture was diluted with water (20 mL) and the resulting mixture was extracted three times with 50 mL portions of ethyl acetate. The combined organics were evaporated to dryness and the residue was dissolved in tetrahydrofuran (10 mL). Water (10 mL) and lithium hydroxide (1.17 g, 48.7 mmol) were then added and the reaction mixture was heated at 65° C. for 4 hours. The reaction mixture was diluted with water (20 mL) and the resulting mixture was extracted three times with 20 mL portions of ethyl acetate. The aqueous layer was then made acidic with aqueous 6M hydrochloric acid and was extracted 3 times with 50 mL portions of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to dryness to yield 3-methyl-4-methylsulfonyl-benzoic acid (2.25 g, 72%) as a white solid. ESI-MS m/z calc. 214.0. found 215.0 (M+1)+; Retention time: 0.97 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 13.48 (s, 1H), 8.07-7.94 (m, 3H), 3.27 (s, 3H), 2.70 (s, 3H).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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